N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide

Autotaxin Inhibition Structure-Activity Relationship Enzyme Assay

This compound is the dechlorinated regioisomer of the potent ATX inhibitor 918013. Use as a matched molecular pair to isolate the contribution of 2,4-dichloro substitution to ATX potency. Ideal negative control for ATX-dependent phenotypes in melanoma models. Predicted superior solubility due to reduced logP, minimizing assay artifacts. Essential tool for regioisomeric SAR mapping of the hydrophobic pocket. Order now for mechanistic studies.

Molecular Formula C17H17FN2O4S
Molecular Weight 364.39
CAS No. 313646-45-6
Cat. No. B2644423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide
CAS313646-45-6
Molecular FormulaC17H17FN2O4S
Molecular Weight364.39
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C17H17FN2O4S/c18-14-2-1-3-15(12-14)19-17(21)13-4-6-16(7-5-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21)
InChIKeyPPLYVBOWCNZRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-4-(morpholinosulfonyl)benzamide (CAS 313646-45-6): Chemical Profile and Class Context


N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide (CAS 313646-45-6) is a synthetic small molecule belonging to the sulfamoyl benzamide class. It features a benzamide core substituted with a 3-fluorophenyl group and a morpholinosulfonyl moiety. Based on its structural similarity to characterized analogs, it is hypothesized to interact with biological targets such as the enzyme autotaxin (ATX) [1]. However, a comprehensive search of non-vendor primary literature, authoritative databases, and patent repositories did not yield public, quantitative structure-activity relationship (SAR) data specific to this exact compound. The closest well-characterized analog identified is 918013 (2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl) benzamide), a potent ATX inhibitor with published nanomolar IC50 values [1].

Why N-(3-Fluorophenyl)-4-(morpholinosulfonyl)benzamide Cannot Be Assumed Interchangeable with Other Sulfamoyl Benzamides


Substitution within the sulfamoyl benzamide class cannot be assumed to be functionally silent. For the related ATX inhibitor 918013, the introduction of 2,4-dichloro groups on the benzamide ring and the placement of the morpholinosulfonyl at the 5-position are critical for its potent nanomolar activity (FS-3 IC50 = 31 nM) [1]. N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide lacks these key chlorine atoms and has the sulfonyl group at the 4-position. These structural modifications—a change in the halogenation pattern and the regioisomeric position of the sulfonamide—are well-established in medicinal chemistry to profoundly alter target binding affinity, selectivity, and pharmacokinetic properties. Therefore, using 918013 or other related compounds as functional proxies for this specific molecule carries a high risk of inaccurate experimental outcomes.

Quantified Differential Evidence for N-(3-Fluorophenyl)-4-(morpholinosulfonyl)benzamide: Status and Comparative Analysis


Quantitative Activity Data Gap vs. the Chlorinated Analog 918013 (ATX Inhibition)

A direct, quantitative comparison of autotaxin (ATX) inhibitory activity between the target compound and its closest characterized analog, 918013, is not possible due to the absence of publicly reported data for N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide. The analog 918013 exhibits potent competitive inhibition of ATX-mediated FS-3 hydrolysis with an IC50 of 31.42 nM and a Ki of 12.98 nM [1]. The target compound is a dechlorinated, regioisomeric variant of 918013. While the morpholine and 3-fluorophenyl moieties are conserved, the missing 2,4-dichloro substitution and the 4-sulfonyl position represent major SAR changes, making potency extrapolation unreliable. The target compound's activity at the ATX hydrophobic pocket remains an unquantified experimental variable.

Autotaxin Inhibition Structure-Activity Relationship Enzyme Assay

Physicochemical Property Inference: cLogP and Implications for Solubility

The target compound's logP (partition coefficient) is not explicitly reported. The analog 918013 has a measured logP of 2.99 . The absence of the two chlorine atoms in the target compound should result in a lower logP (estimated reduction of ~1.0-1.5 log units based on Hansch substituent constants for aromatic chlorine), predicting improved aqueous solubility relative to 918013. This inference is a class-level SAR generalization for dechlorinated aromatic systems.

Physicochemical Properties Lipophilicity Drug-likeness

Molecular Target Selectivity Profile (Class-Level Inference from 918013)

The analog 918013 demonstrates a specific selectivity profile: it does not inhibit the related phosphodiesterase activity of ATX (no inhibition of pNP-TMP hydrolysis) and shows no activity against NPP6 or NPP7 enzymes [1]. While this selectivity signature is linked to the compound's docking mode in the hydrophobic pocket (a binding interaction that likely requires the dichlorophenyl moiety), the target compound's lack of chlorine atoms and altered sulfonyl position may redirect binding towards the catalytic site or result in loss of affinity. The selectivity profile of N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide is therefore unknown and must be considered entirely distinct from 918013's profile.

Target Selectivity Autotaxin NPP Family

In Vivo Anti-Metastatic Efficacy: 918013 Benchmark and Unknown Status of Target Compound

918013, at an unspecified dose, significantly reduced the colonization of lung metastases by B16-F10 murine melanoma cells in C57BL/6 mice and inhibited A2058 human melanoma cell invasion in vitro [1]. The target compound lacks any corresponding in vivo or cell-based invasion data. The SAR from this chemotype suggests the dichloro substitution is critical for hydrophobic pocket occupancy and cellular potency; the unsubstituted analog is unlikely to match 918013's in vivo efficacy without confirmatory experiments.

Anti-metastasis In Vivo Pharmacology Melanoma Model

Defined Research Applications for N-(3-Fluorophenyl)-4-(morpholinosulfonyl)benzamide Based on Available Evidence


Matched Molecular Pair Analysis for Autotaxin Inhibitor SAR

The primary scientific value of this compound lies in its use as a 'dechlorinated' partner in a matched molecular pair (MMP) with 918013. This allows researchers to experimentally isolate the contribution of the 2,4-dichloro substitution on the benzamide ring to ATX potency, selectivity, and cellular activity. Paired testing in FS-3 enzymatic and cell invasion assays would quantify the 'chlorine effect' on this scaffold [1].

Regioisomeric Sulfonamide Position Scan

The compound features the morpholinosulfonyl group at the 4-position of the benzamide, whereas 918013 has it at the 5-position. This makes it a critical probe for regioisomeric SAR studies to map the spatial requirements of the ATX hydrophobic pocket or any other identified target, providing data orthogonal to simple substituent modifications [1].

Solubility-Optimized Tool Compound for In Vitro Assays

Based on the class-level inference of reduced logP due to dechlorination, this compound may offer superior aqueous solubility compared to 918013 (logP 2.99). Researchers encountering solubility-limited assay artifacts with the chlorinated analog can evaluate this compound as a potentially more soluble alternative scaffold for biochemical or cell-based screens, after confirming the solubility experimentally [1].

Negative Control or Inactive Scaffold Probe

Given the predicted loss of key hydrophobic interactions due to the absence of chlorine atoms, this compound might exhibit dramatically reduced or absent ATX inhibitory activity. This property profile would make it suitable as a negative control compound in mechanistic studies, enabling researchers to distinguish ATX-dependent from ATX-independent phenotypes in melanoma and other cancer models [1].

Quote Request

Request a Quote for N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.